1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose
1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose
Brand Name:
Vulcanchem
CAS No.:
65827-57-8
VCID:
VC20840913
InChI:
InChI=1S/C26H30O9/c1-17(27)30-16-22-23(31-14-20-10-6-4-7-11-20)24(32-15-21-12-8-5-9-13-21)25(33-18(2)28)26(35-22)34-19(3)29/h4-13,22-26H,14-16H2,1-3H3/t22-,23-,24+,25+,26+/m1/s1
SMILES:
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Molecular Formula:
C26H30O9
Molecular Weight:
486.5 g/mol
1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose
CAS No.: 65827-57-8
Cat. No.: VC20840913
Molecular Formula: C26H30O9
Molecular Weight: 486.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65827-57-8 |
|---|---|
| Molecular Formula | C26H30O9 |
| Molecular Weight | 486.5 g/mol |
| IUPAC Name | [(2R,3R,4S,5S,6R)-5,6-diacetyloxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C26H30O9/c1-17(27)30-16-22-23(31-14-20-10-6-4-7-11-20)24(32-15-21-12-8-5-9-13-21)25(33-18(2)28)26(35-22)34-19(3)29/h4-13,22-26H,14-16H2,1-3H3/t22-,23-,24+,25+,26+/m1/s1 |
| Standard InChI Key | NBSOZVWQAKGBSC-JMTTVTNBSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
| SMILES | CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator